molecular formula C42H72O8 B14174137 2,3-Bis(hexadecanoyloxy)propyl 3,4-dihydroxybenzoate CAS No. 922509-58-8

2,3-Bis(hexadecanoyloxy)propyl 3,4-dihydroxybenzoate

Cat. No.: B14174137
CAS No.: 922509-58-8
M. Wt: 705.0 g/mol
InChI Key: CQGHPXLLFXWSSU-UHFFFAOYSA-N
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Description

2,3-Bis(hexadecanoyloxy)propyl 3,4-dihydroxybenzoate is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes long-chain fatty acid esters and a dihydroxybenzoate moiety. Its molecular formula is C40H80NO8P, and it is known for its role in biological and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis(hexadecanoyloxy)propyl 3,4-dihydroxybenzoate typically involves esterification reactions. One common method includes the reaction of hexadecanoic acid with glycerol to form 2,3-bis(hexadecanoyloxy)propyl derivatives. This intermediate is then reacted with 3,4-dihydroxybenzoic acid under specific conditions to yield the final product. The reaction conditions often require the use of catalysts such as sulfuric acid or p-toluenesulfonic acid and are carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2,3-Bis(hexadecanoyloxy)propyl 3,4-dihydroxybenzoate undergoes various chemical reactions, including:

    Oxidation: The dihydroxybenzoate moiety can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the ester groups back to alcohols.

    Substitution: The hydroxyl groups in the benzoate ring can undergo substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products

The major products formed from these reactions include quinones, alcohols, and halogenated derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2,3-Bis(hexadecanoyloxy)propyl 3,4-dihydroxybenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a model compound in studying esterification and hydrolysis reactions.

    Biology: Investigated for its role in cell membrane structure and function due to its amphiphilic nature.

    Medicine: Explored for potential therapeutic applications, including drug delivery systems and as a component in liposomal formulations.

    Industry: Utilized in the production of surfactants and emulsifiers due to its surface-active properties.

Mechanism of Action

The mechanism of action of 2,3-Bis(hexadecanoyloxy)propyl 3,4-dihydroxybenzoate involves its interaction with biological membranes. The compound integrates into lipid bilayers, affecting membrane fluidity and permeability. Its amphiphilic nature allows it to interact with both hydrophobic and hydrophilic regions of the membrane, influencing various cellular processes. The molecular targets include membrane proteins and lipid rafts, which play crucial roles in signal transduction and cellular communication.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dihexadecanoyl-sn-glycero-3-phosphoethanolamine: Similar in structure but contains a phosphoethanolamine group instead of a dihydroxybenzoate moiety.

    2,3-Bis(hexadecanoyloxy)propyl phosphonato: Contains a phosphonato group, offering different chemical properties and applications.

Uniqueness

2,3-Bis(hexadecanoyloxy)propyl 3,4-dihydroxybenzoate is unique due to its combination of long-chain fatty acid esters and a dihydroxybenzoate group. This structure imparts distinct amphiphilic properties, making it valuable in both biological and industrial applications. Its ability to integrate into lipid bilayers and affect membrane dynamics sets it apart from other similar compounds.

Properties

CAS No.

922509-58-8

Molecular Formula

C42H72O8

Molecular Weight

705.0 g/mol

IUPAC Name

2,3-di(hexadecanoyloxy)propyl 3,4-dihydroxybenzoate

InChI

InChI=1S/C42H72O8/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-40(45)48-34-37(35-49-42(47)36-31-32-38(43)39(44)33-36)50-41(46)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31-33,37,43-44H,3-30,34-35H2,1-2H3

InChI Key

CQGHPXLLFXWSSU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)C1=CC(=C(C=C1)O)O)OC(=O)CCCCCCCCCCCCCCC

Origin of Product

United States

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